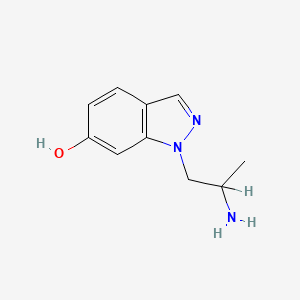

1H-Indazol-6-ol, 1-(2-aminopropyl)-

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-aminopropyl)indazol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-7(11)6-13-10-4-9(14)3-2-8(10)5-12-13/h2-5,7,14H,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYHTZYHAFNBKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=C(C=CC(=C2)O)C=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201299995 | |

| Record name | 1-(2-Aminopropyl)-1H-indazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201299995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362512-40-1 | |

| Record name | 1-(2-Aminopropyl)-1H-indazol-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362512-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Aminopropyl)-1H-indazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201299995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Indazol 6 Ol, 1 2 Aminopropyl and Its Analogues

Historical Synthetic Approaches to the Indazole Core Structure

The indazole scaffold is a key structural motif in numerous biologically active compounds. nih.govresearchgate.net Historically, the synthesis of the indazole ring has been approached through several classical methods. One of the earliest and most fundamental methods involves the cyclization of appropriately substituted o-toluidine (B26562) derivatives. nih.gov Another common strategy is the reaction of arylhydrazones derived from o-haloaryl ketones or aldehydes, which undergo intramolecular cyclization. mdpi.comnih.gov The choice of reagents and reaction conditions often dictates the regioselectivity of the final product, yielding either 1H- or 2H-indazole isomers. researchgate.net Over the years, these methods have been refined to improve yields, regioselectivity, and substrate scope.

Targeted Synthesis of 1H-Indazol-6-ol, 1-(2-aminopropyl)-

The synthesis of the specific compound 1H-Indazol-6-ol, 1-(2-aminopropyl)- requires a multi-step approach that involves the initial formation of the indazole core followed by the introduction of the aminopropyl side chain at the N1 position and a hydroxyl group at the 6-position.

Alkylation and Reduction Pathways

A common route to introduce the 1-(2-aminopropyl) side chain involves the alkylation of a pre-formed 6-substituted indazole. This typically involves reacting the indazole with a suitable three-carbon synthon. However, a significant challenge in the alkylation of indazoles is the formation of a mixture of N1 and N2 isomers, which often requires chromatographic separation. google.com

A specific method for the synthesis of (±)-1-(2-aminopropyl)-6-hydroxy indazole involves the reaction of a precursor with a hydrogen source, such as ammonium (B1175870) formate, in the presence of a palladium on charcoal catalyst in an organic solvent like ethanol. google.com A related pathway could involve the use of a 1-(azidoalkyl)indazole intermediate, which is then reduced to the desired 1-(aminoalkyl)indazole using a hydrogen source and a catalyst. google.com

Palladium-Catalyzed Cyclization Strategies

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of heterocyclic compounds, including indazoles. acs.org These methods often involve intramolecular C-H functionalization or C-N bond formation. For instance, palladium-catalyzed intramolecular amination of 2-aryl-2H-indazoles has been reported. google.com While not a direct synthesis of the target compound, these strategies highlight the utility of palladium catalysis in forming the indazole ring system. acs.orgrsc.orgnih.govacs.orgnih.gov The development of palladium-catalyzed methods for the direct C-H arylation and alkenylation of the indazole core further expands the toolkit for creating diverse analogues. nih.govacs.org

Nitrosation and In Situ Reduction Routes

A notable and efficient method for the synthesis of indazoles involves the nitrosation of specific precursors. One such strategy begins with the nitrosation of a 2-(hydroxyalkyl)aminobenzaldehyde to form a 2-(hydroxyalkyl)nitrosaminobenzaldehyde. This intermediate can then be reacted with a reducing agent, such as zinc, to form a 1-(hydroxyalkyl)indazole. google.com This approach can be extended to produce 1-(aminoalkyl)indazoles. google.com

Another nitrosation-based approach involves the reaction of indoles to form 1H-indazole-3-carboxaldehydes, which can serve as versatile intermediates for further functionalization. nih.gov A one-pot regioselective synthesis has been developed that utilizes citric acid catalysis for the sequential diazotization, cyclization, and alkylation, achieving a high yield for N-alkylated indazoles. benchchem.com This method involves the diazotization of a starting material like 2-methylaniline with sodium nitrite, followed by intramolecular cyclization to form the 1H-indazol-6-ol core, and subsequent alkylation. benchchem.com

Stereoselective Synthesis of Enantiomers (e.g., (S)-1-(2-aminopropyl)-1H-indazol-6-ol)

The biological activity of chiral molecules is often enantiomer-specific. Therefore, the stereoselective synthesis of the (S)-enantiomer of 1-(2-aminopropyl)-1H-indazol-6-ol is of particular interest. This can be achieved by employing a chiral starting material or a chiral catalyst.

One approach involves reacting the precursor with a chiral reagent to introduce the (S)-2-aminopropyl side chain. For example, using an enantiomerically pure starting material like (S)-2-aminopropyl bromide can lead to the desired (S)-configured product. benchchem.com The stereochemical integrity of the product is typically verified using techniques such as chiral High-Performance Liquid Chromatography (HPLC) and measurement of optical rotation. benchchem.com

Alternatively, a method has been described where a specific precursor, compound S-9, is reacted with a hydrogen source and a catalyst to yield (S)-1-(2-aminopropyl)-6-hydroxy indazole. google.com

Synthetic Routes for Novel 1H-Indazol-6-ol, 1-(2-aminopropyl)- Analogues

The development of novel analogues of 1H-Indazol-6-ol, 1-(2-aminopropyl)- is driven by the search for compounds with improved pharmacological profiles. A series of 1-(2-aminopropyl)-1H-indazole analogues have been synthesized and evaluated for their potential as clinical candidates. nih.gov Synthetic strategies for these analogues often involve modifying the substituents on the indazole ring or altering the side chain.

Flow chemistry has emerged as a valuable technology for the rapid and scalable synthesis of a range of known and novel indazoles, including 3-amino and 3-hydroxy analogues. researchgate.net This approach offers advantages in terms of safety, reproducibility, and scalability. researchgate.net

The versatility of the indazole core allows for the introduction of various functional groups at different positions, leading to a diverse library of compounds. For example, palladium-catalyzed cross-coupling reactions can be used to introduce aryl or other groups at specific positions on the indazole ring. nih.gov

Derivatization at the 1-Nitrogen Position

The introduction of substituents at the 1-nitrogen (N1) position of the indazole core is a key strategy in the synthesis of 1H-Indazol-6-ol, 1-(2-aminopropyl)- and its analogues. This derivatization is fundamental to establishing the core structure of the target molecule.

A notable one-pot, regioselective synthesis method utilizes citric acid catalysis to produce N-alkylated indazoles with high yields. benchchem.com This process involves a sequence of diazotization, cyclization, and subsequent alkylation. For the synthesis of 1H-Indazol-6-ol, 1-(2-aminopropyl)-, an appropriate precursor like (S)-2-aminopropyl bromide is used as the alkylating agent to introduce the side chain at the N1 position. benchchem.com The chirality of the side chain is maintained by using an enantiopure reagent. benchchem.com

The synthesis of a series of 1-(2-aminopropyl)-1H-indazole analogues has been undertaken to explore structure-activity relationships. nih.gov These syntheses often involve the initial formation of the indazole ring system followed by N-alkylation. General approaches to N-functionalization include the catalytic coupling of the N-H group of the indazole with various electrophiles. mdpi.com

Alternative strategies for constructing the N1-substituted indazole ring system include the cyclization of appropriately substituted precursors. One such method involves the intramolecular ligand-free palladium-catalyzed C-H amination of aminohydrazones. nih.gov Another approach is the copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones. nih.gov Furthermore, 1-aryl-1H-indazoles can be synthesized through the deprotonation of arylhydrazones followed by a nucleophilic aromatic substitution (SNAr) ring closure. nih.gov

Table 1: Synthetic Routes for N1-Derivatization of Indazoles

| Reaction Type | Reagents/Conditions | Product Formed | Yield (%) | Reference |

|---|---|---|---|---|

| Nitrosation/Reduction | NaNO₂, HCl (0-5°C) followed by NaBH₄ | (S)-1-(2-aminopropyl)-1H-indazol-6-ol | 65-78% | benchchem.com |

| One-Pot N-Alkylation | Citric acid, NaNO₂, (S)-2-aminopropyl bromide | N1-alkylated indazoles | up to 96% | benchchem.com |

| Pd-catalyzed C-H Amination | Ligand-free Palladium catalyst | 1H-Indazoles from aminohydrazones | Not specified | nih.gov |

| Copper-catalyzed Cyclization | Cu(OAc)₂·H₂O | 1H-Indazoles from o-haloaryl N-sulfonylhydrazones | Not specified | nih.gov |

| SNAr Ring Closure | Deprotonation of arylhydrazones | 1-Aryl-1H-indazoles | Not specified | nih.gov |

Functionalization of the Indazole Ring System

Beyond N1-derivatization, the functionalization of the indazole ring itself is critical for creating a diverse range of analogues. These modifications typically occur at the carbon atoms of the bicyclic system, most notably at the C3 position. mdpi.comchim.it

The C3 position of the indazole ring is a common site for introducing various functional groups. chim.it Methodologies for this purpose often require the initial protection of the N1-position, for instance with a tert-butyloxycarbonyl (Boc) group, to direct the regioselectivity of the reaction. mdpi.com C3-alkylation can be achieved through a regioselective C3-zincation of an N1-protected indazole, followed by a Negishi coupling reaction. chim.it Similarly, C3-arylation is also accomplished using metalation strategies and subsequent cross-coupling reactions. chim.it

Other functionalizations at the C3 position include:

Acylation : This can be performed after a metalation step, similar to alkylation. chim.it

Nitration : The introduction of a nitro group at the C3 position has been described, sometimes involving the thermal rearrangement of a dinitro-indazole intermediate. chim.it

Amination : Direct amination at the C3 position is another route for functionalization. chim.it

Microwave-assisted synthesis has emerged as an efficient technique for the functionalization of indazoles, often utilizing palladium or copper catalysts for cross-coupling reactions to introduce aryl and alkyl groups. rasayanjournal.co.in These methods offer advantages over conventional heating. rasayanjournal.co.in The development of functionalizable 1H-indazoles through methods like the palladium-catalyzed aza-Nenitzescu reaction provides versatile platforms for creating diverse derivatives. consensus.app

Table 2: Selected Methods for Functionalization of the Indazole Ring

| Position | Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| C3 | Alkylation | 1. TMP₂Zn 2. CuCN·2LiCl 3. Ethyl 2-(bromomethyl)acrylate | 3-Allyl-indazole derivative | chim.it |

| C3 | (Hetero)arylation | TMP₂Zn, then Negishi coupling | 3-(Hetero)arylindazoles | chim.it |

| C3 | Nitration | Nitrating agents (e.g., HNO₃/H₂SO₄) | 3-Nitro-1H-indazole | chim.it |

| C3 | Iodination | Iodine | 3-Iodo-1H-indazole | mdpi.com |

| C6 | Arylation (Suzuki) | Phenylboronic acid, Pd-catalyst, base | 6-Phenyl-1H-indazole | rasayanjournal.co.in |

Pharmacological Characterization and Receptor Interactions of 1h Indazol 6 Ol, 1 2 Aminopropyl

Serotonergic Receptor System Agonism

The compound's activity is most pronounced within the serotonergic system, where it demonstrates a strong preference for 5-HT2 receptors.

1H-Indazol-6-ol, 1-(2-aminopropyl)- functions as a potent agonist at all three human 5-HT2 receptor subtypes. Research on cloned human receptors has shown its efficacy, with half-maximal effective concentrations (EC₅₀) in the low nanomolar range, spanning from 0.4 to 3.2 nM for the 5-HT2A, 5-HT2B, and 5-HT2C subtypes. arvojournals.org

Further studies have characterized it as a full agonist, capable of eliciting a maximal response comparable to that of the endogenous ligand, serotonin (B10506), particularly in its ability to mobilize intracellular calcium. nih.govapexbt.com The functional activity appears to be predominantly mediated through the 5-HT2A receptor. This is evidenced by experiments where the effects of the compound were potently blocked by M-100907, a selective 5-HT2A antagonist, but only weakly inhibited by antagonists targeting the 5-HT2B and 5-HT2C receptors. nih.govapexbt.com

The compound exhibits high affinity for the 5-HT2 family of receptors. Radioligand binding assays have determined its half-maximal inhibitory concentration (IC₅₀), a measure of binding affinity, to be between 0.8 and 1.6 nM for rat and human brain 5-HT2 receptors. arvojournals.orgnih.gov More specific data for the cloned human receptor subtypes are detailed in the table below.

The efficacy of 1H-Indazol-6-ol, 1-(2-aminopropyl)- has been quantified through various functional assays, primarily measuring its ability to stimulate second messenger production and intracellular calcium mobilization. These results underscore its potent agonist activity at the cellular level.

| Parameter | Receptor Subtype | Value | Cell/Tissue Type | Source |

|---|---|---|---|---|

| Binding Affinity (IC₅₀) | h5-HT2A | 14.5 nM | Cloned Human Receptor | wikipedia.org |

| h5-HT2B | 8.1 nM | Cloned Human Receptor | wikipedia.org | |

| h5-HT2C | 3.0 nM | Cloned Human Receptor | wikipedia.org | |

| Functional Efficacy (EC₅₀) | h5-HT2A, h5-HT2B, h5-HT2C | 0.4 - 3.2 nM | Cloned Human Receptors | arvojournals.org |

| Phosphoinositide Hydrolysis | 254 ± 50 nM | Human Trabecular Meshwork (h-TM) | arvojournals.orgnih.gov | |

| Intracellular Ca²⁺ Mobilization | 38 ± 8 nM | Human Trabecular Meshwork (h-TM) | arvojournals.orgnih.gov | |

| 140 ± 23 nM | Human Ciliary Muscle (h-CM) | nih.gov |

A key feature of 1H-Indazol-6-ol, 1-(2-aminopropyl)- is its high selectivity for the 5-HT2 receptor family over other serotonin receptor subtypes. nih.gov Studies have demonstrated that it possesses a significantly weaker affinity, typically in the micromolar range, for a broad panel of other neurotransmitter receptors, ion channels, and transport sites. arvojournals.orgcaymanchem.com This selectivity is crucial as it minimizes the potential for off-target effects that could arise from interactions with other receptors in the serotonergic system or other signaling systems.

Mechanisms of Action

The agonistic binding of 1H-Indazol-6-ol, 1-(2-aminopropyl)- to 5-HT2 receptors initiates a cascade of intracellular events.

The 5-HT2 receptor subtypes are classic G-protein coupled receptors (GPCRs) that signal primarily through the Gq/11 protein pathway. Upon activation by an agonist like 1H-Indazol-6-ol, 1-(2-aminopropyl)-, the receptor undergoes a conformational change, activating the associated Gq/11 protein. This activation stimulates the enzyme phospholipase C (PLC). nih.gov

Activated PLC then catalyzes the hydrolysis of a membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP₂), into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). This stimulation of phosphoinositide (PI) hydrolysis is a hallmark of 5-HT2 receptor activation and has been confirmed in multiple cell lines treated with this compound. arvojournals.orgnih.govnih.gov

The generation of second messengers leads to further downstream effects. The primary effect driven by IP₃ is the mobilization of intracellular calcium. IP₃ diffuses through the cytoplasm and binds to its receptors on the membrane of the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol. This rapid increase in intracellular calcium concentration is a key outcome of 5-HT2 receptor activation by 1H-Indazol-6-ol, 1-(2-aminopropyl)- and has been potently measured in various cell types, including human trabecular meshwork and ciliary muscle cells. arvojournals.orgnih.govapexbt.com

This calcium signal, along with DAG's activation of protein kinase C (PKC), acts as a critical node in cellular signaling, influencing a variety of physiological processes. One of the relevant downstream cascades is the Rho/Rho-kinase (ROCK) signaling pathway, which is known to be modulated by Gq/11-coupled receptors and plays a significant role in regulating cell contraction and the dynamics of the actin cytoskeleton. frontiersin.org

Differentiation of Peripheral Versus Central Receptor Agonism

To characterize the balance between central and peripheral agonism, researchers typically employ a variety of experimental models. Preclinical evaluation often involves comparative studies that measure responses in both the CNS and peripheral tissues. For instance, CNS receptor engagement can be assessed through behavioral assays in animal models that are indicative of specific neurotransmitter system activation. In parallel, peripheral receptor agonism is evaluated by measuring physiological responses in organs outside the CNS, such as cardiovascular or gastrointestinal effects.

A thorough investigation into the differentiation of peripheral versus central receptor agonism for 1H-Indazol-6-ol, 1-(2-aminopropyl)- would necessitate specific preclinical studies. Key data points would be generated from:

Blood-Brain Barrier Permeability Assays: In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based models using brain endothelial cells would provide an initial assessment of the compound's ability to passively diffuse across the BBB. In vivo studies in animal models, directly measuring the concentration of the compound in brain tissue versus plasma after administration, would offer definitive evidence.

Receptor Occupancy Studies: Techniques such as positron emission tomography (PET) imaging with a radiolabeled form of the compound could directly visualize and quantify its binding to receptors within the living brain, providing conclusive evidence of central target engagement.

Comparative Agonism Studies: The use of a peripherally restricted antagonist in conjunction with the administration of 1H-Indazol-6-ol, 1-(2-aminopropyl)- in animal models would help to isolate and differentiate centrally mediated behavioral effects from those originating in the periphery.

As of the current available scientific literature, specific research detailing these necessary studies for 1H-Indazol-6-ol, 1-(2-aminopropyl)- has not been published. Consequently, a definitive characterization of its profile as a central versus peripheral receptor agonist cannot be provided at this time. The data required to populate tables on comparative receptor affinities in central versus peripheral tissues, or on differential in vivo effects, is not available in peer-reviewed sources.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Key Structural Motifs for 5-HT2 Receptor Agonism

The molecular architecture of 1H-Indazol-6-ol, 1-(2-aminopropyl)- contains several key features essential for its potent agonism at 5-HT2 receptors. The fundamental components for activity are the indazole core, the hydroxyl group at the 6-position, and the aminopropyl side chain at the N-1 position.

The Indazole Core: The bicyclic indazole system serves as a bioisostere of the endogenous ligand serotonin's indole (B1671886) ring. This aromatic system is crucial for establishing foundational binding interactions within the receptor pocket, likely through pi-stacking and hydrophobic interactions. nih.gov

The 6-Hydroxyl Group: The hydroxyl (-OH) group at the 6-position of the indazole ring is a critical hydrogen bonding component. It is believed to mimic the 5-hydroxyl group of serotonin (B10506), which is a known key interaction point with a serine residue (e.g., Ser5.46) in the binding pocket of 5-HT2 receptors. This hydrogen bond is pivotal for anchoring the ligand and for initiating the conformational change in the receptor required for signal transduction.

The Basic Amine: The primary amine on the aminopropyl side chain is another essential feature. At physiological pH, this group is protonated, forming a positive charge that engages with a conserved aspartate residue (e.g., Asp3.32) in transmembrane helix 3 of the receptor. This ionic interaction is a hallmark of aminergic G-protein coupled receptor (GPCR) ligands and is a principal determinant of high-affinity binding.

Impact of Stereochemistry on Receptor Selectivity and Potency

As with many chiral drugs, the stereochemistry of the aminopropyl side chain in 1H-Indazol-6-ol, 1-(2-aminopropyl)- has a profound impact on its pharmacological activity. nih.govresearchgate.net The carbon atom to which the methyl group is attached is a stereocenter, leading to two distinct enantiomers: (S) and (R).

Research has demonstrated that the (S)-enantiomer, 1-((S)-2-aminopropyl)-1H-indazol-6-ol, is the more potent and active form. nih.govmedchemexpress.com This stereoselectivity arises because the three-dimensional arrangement of substituents around the chiral center dictates the optimal orientation of the molecule within the asymmetric binding site of the 5-HT2 receptor. nih.gov The (S)-configuration correctly positions the essential pharmacophoric elements—the protonated amine, the hydroxyl group, and the aromatic core—to achieve a high-affinity binding pose and effectively trigger receptor activation. The (R)-enantiomer, in contrast, fits less favorably, leading to reduced potency.

A study identified 1-((S)-2-aminopropyl)-1H-indazol-6-ol as a potent 5-HT2 receptor agonist with an EC₅₀ value of 42.7 nM and a maximal effect (Eₘₐₓ) of 89%. nih.govmedchemexpress.com This compound also showed high selectivity for 5-HT2 receptors over other serotonin receptor subtypes. nih.gov

Table 1: Stereoisomer Potency at 5-HT2 Receptors

| Compound | Stereochemistry | 5-HT2 Agonist Potency (EC₅₀) |

|---|---|---|

| 1-(2-aminopropyl)-1H-indazol-6-ol | Racemic | Moderate |

| 1-((S)-2-aminopropyl)-1H-indazol-6-ol | (S) | 42.7 nM nih.gov |

Computational Chemistry Approaches in SAR Development

Modern drug design heavily relies on computational chemistry to guide the synthesis and evaluation of new analogues. nih.gov

Molecular Docking: Docking simulations are used to predict how different analogues of 1H-Indazol-6-ol, 1-(2-aminopropyl)- will bind to a homology model or crystal structure of the 5-HT2A receptor. nih.gov These models help rationalize the observed SAR, such as the importance of the 6-hydroxyl group and the stereoselectivity of the (S)-enantiomer. They can also predict the effects of new substitutions on the indazole core or side chain before undertaking complex synthesis. nih.gov

Pharmacophore Modeling: A pharmacophore model for 5-HT2A agonism can be generated based on the key structural motifs of known active compounds. This model typically includes a hydrogen bond donor (the -OH group), a positive ionizable feature (the amine), and an aromatic ring feature. This computational tool can then be used to screen virtual libraries of compounds to identify novel scaffolds that fit the required electronic and steric profile for agonism.

By integrating these computational approaches with traditional medicinal chemistry, researchers can accelerate the discovery of new indazole-based compounds with highly optimized and specific pharmacological profiles for the 5-HT2 receptor family.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in rational drug design, providing insights into the binding affinity and mode of interaction between a ligand, like an indazole derivative, and its target.

In the study of indazole compounds, molecular docking has been successfully employed to investigate their potential as therapeutic agents. For instance, research on various indazole derivatives has utilized docking simulations to assess their binding energies and interactions with specific protein active sites. nih.gov A study on novel indazole derivatives synthesized via amide cross-coupling performed molecular docking against a renal cancer-related protein (PDB: 6FEW) using Autodock 4. The analysis revealed that specific derivatives exhibited high binding energies, indicating a strong potential for interaction with the receptor. nih.gov The interactions observed typically involve hydrogen bonding, hydrophobic interactions, and sometimes covalent bonding with key amino acid residues in the target protein's binding pocket. nih.govjocpr.comjocpr.com

For a compound like 1H-Indazol-6-ol, 1-(2-aminopropyl)-, a hypothetical docking study would involve preparing the 3D structure of the molecule and the target receptor. The docking software would then explore various possible conformations of the ligand within the receptor's active site, calculating the binding energy for each pose. The results would highlight the most stable binding mode and the specific interactions, such as hydrogen bonds formed by the hydroxyl and amino groups, that contribute to this stability. The design and synthesis of novel aminoindazole inhibitors have been guided by such structure-driven approaches, combining high-throughput screening hits with X-ray crystal structure information of compounds crystallized into the JNK-1 ATP binding site. nih.gov

Below is an illustrative data table showcasing the kind of results a molecular docking study might generate for analogous aminoindazole compounds.

| Compound ID | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Indazole-A | Kinase XYZ | -8.5 | LYS78, GLU95, PHE150 |

| Indazole-B | Protease ABC | -9.2 | ASP30, ILE50, VAL82 |

| Indazole-C | GPCR DEF | -7.8 | SER105, TRP159, TYR261 |

This table is for illustrative purposes and does not represent actual data for 1H-Indazol-6-ol, 1-(2-aminopropyl)-.

Quantum Chemical Calculations (e.g., DFT studies for electronic properties)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule, which are crucial for its reactivity and interaction with biological targets. These calculations can determine various molecular descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the electrostatic potential map.

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For indazole derivatives, DFT calculations have been used to compute these parameters. For example, a study on novel indazole derivatives used DFT with the B3LYP functional and a 6-31+G(d,p) basis set to calculate HOMO-LUMO energy gaps, identifying compounds with greater stability. nih.gov Such calculations are often performed using software like GAUSSIAN. nih.gov

The electrostatic potential map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is vital for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a receptor. For 1H-Indazol-6-ol, 1-(2-aminopropyl)-, the hydroxyl and amino groups would be expected to be regions of negative electrostatic potential, making them likely sites for hydrogen bond donation.

An illustrative table of electronic properties that could be obtained from DFT calculations for similar indazole compounds is provided below.

| Compound ID | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Indazole-X | -5.8 | -1.2 | 4.6 | 2.5 |

| Indazole-Y | -6.1 | -1.5 | 4.6 | 3.1 |

| Indazole-Z | -5.5 | -0.9 | 4.6 | 4.2 |

This table is for illustrative purposes and does not represent actual data for 1H-Indazol-6-ol, 1-(2-aminopropyl)-.

These theoretical studies, while not a substitute for experimental validation, are invaluable for prioritizing candidates for synthesis and biological testing, thereby accelerating the drug discovery process. The application of these computational methods to 1H-Indazol-6-ol, 1-(2-aminopropyl)- would provide significant insights into its potential biological activity and guide the design of future derivatives with enhanced properties.

Preclinical Pharmacological Investigations of 1h Indazol 6 Ol, 1 2 Aminopropyl

In Vitro Cellular Models for Receptor Functional Studies

The initial characterization of 1H-Indazol-6-ol, 1-(2-aminopropyl)- involved a series of in vitro assays to determine its affinity and functional activity at various neurotransmitter receptors. These studies were crucial in establishing its mechanism of action and selectivity profile.

Receptor Transfection Systems and Ligand Binding Assays

Ligand binding studies were conducted to determine the affinity of 1H-Indazol-6-ol, 1-(2-aminopropyl)- for a panel of receptors. These assays typically involve the use of cell membranes prepared from cells recombinantly expressing the target receptor. The ability of the test compound to displace a radiolabeled ligand from the receptor is measured, and the half-maximal inhibitory concentration (IC50) is determined.

Research has shown that 1H-Indazol-6-ol, 1-(2-aminopropyl)- is a potent antagonist at 5-HT2 receptors in rat and human brain tissue, with IC50 values in the low nanomolar range. arvojournals.org It demonstrates high selectivity for the 5-HT2 receptor family, with significantly weaker affinity for other receptor types. nih.govarvojournals.org The stereochemistry of the molecule is critical for its activity, with the (S)-enantiomer being the pharmacologically active form.

Table 1: Receptor Binding Affinity of 1H-Indazol-6-ol, 1-(2-aminopropyl)- (as AL-34662)

| Receptor Subtype | Ligand | Tissue Source | IC50 (nM) |

| 5-HT2 | [125I]-DOI | Rat Brain | 0.8 |

| 5-HT2 | [125I]-DOI | Human Brain | 1.6 |

| 5-HT2A | Not Specified | Not Specified | 14.5 |

| 5-HT2B | Not Specified | Not Specified | 8.1 |

| 5-HT2C | Not Specified | Not Specified | 3.0 |

Data sourced from Sharif et al. (2006) and Wikipedia. arvojournals.orgwikipedia.org

Cell-Based Functional Assays (e.g., cAMP accumulation, phosphoinositide turnover)

Functional assays are employed to measure the cellular response following receptor activation by an agonist. For 5-HT2 receptors, which are Gq/11-coupled, activation leads to the stimulation of phospholipase C, resulting in the hydrolysis of phosphoinositides (PI) and a subsequent increase in intracellular calcium levels.

Studies have confirmed that 1H-Indazol-6-ol, 1-(2-aminopropyl)- acts as a potent agonist at cloned human 5-HT2A, 5-HT2B, and 5-HT2C receptors, with EC50 values in the low nanomolar range. arvojournals.org The compound stimulated phosphoinositide hydrolysis in various cell types, including human trabecular meshwork (h-TM) cells, human ciliary muscle (h-CM) cells, and rat vascular smooth muscle (A7r5) cells. arvojournals.org The functional response in A7r5 cells was effectively blocked by the selective 5-HT2A antagonist M-100907, confirming the involvement of this receptor subtype. arvojournals.org Furthermore, the compound was shown to mobilize intracellular calcium in both rat A7r5 cells and human trabecular meshwork cells. arvojournals.org

Table 2: Functional Potency of 1H-Indazol-6-ol, 1-(2-aminopropyl)- (as AL-34662) in Cell-Based Assays

| Assay Type | Cell Line | Receptor Subtype(s) | EC50 (nM) |

| Phosphoinositide Hydrolysis | Human Trabecular Meshwork (h-TM) | 5-HT2 | 254 ± 50 |

| Phosphoinositide Hydrolysis | Human Ciliary Muscle (h-CM) | 5-HT2 | 289 ± 80 |

| Phosphoinositide Hydrolysis | Rat A7r5 | 5-HT2A | 105 ± 9 |

| Intracellular Ca2+ Mobilization | Rat A7r5 | 5-HT2 | 43 ± 2 |

| Intracellular Ca2+ Mobilization | Human Trabecular Meshwork (h-TM) | 5-HT2 | 38 ± 8 |

| Functional Assay | Cloned Human 5-HT2A | 5-HT2A | 0.4 |

| Functional Assay | Cloned Human 5-HT2B | 5-HT2B | Not Specified |

| Functional Assay | Cloned Human 5-HT2C | 5-HT2C | 3.2 |

Data sourced from Sharif et al. (2006). arvojournals.org

In Vivo Animal Models for Efficacy Assessment

Following in vitro characterization, 1H-Indazol-6-ol, 1-(2-aminopropyl)- was evaluated in animal models to assess its in vivo efficacy, particularly its potential to lower intraocular pressure (IOP).

Non-Human Primate Models for Ocular Hypotensive Activity

Conscious ocular hypertensive cynomolgus monkeys are a well-established and highly relevant model for evaluating the IOP-lowering effects of new therapeutic agents. Ocular hypertension is often induced in these animals through laser trabeculoplasty, which mimics certain aspects of human glaucoma. nih.gov

In this model, 1H-Indazol-6-ol, 1-(2-aminopropyl)- demonstrated potent and efficacious ocular hypotensive activity. nih.govarvojournals.org A significant reduction in IOP was observed following topical administration of the compound. nih.govarvojournals.org This effect is believed to be mediated locally within the eye, as the compound is designed to have limited penetration across the blood-brain barrier. wikipedia.org

Rodent Models for Specific Receptor Pathway Analysis

While non-human primates are ideal for efficacy studies, rodent models are often utilized for initial in vivo screening and to investigate specific aspects of receptor pharmacology. The mouse head-twitch response is a classic behavioral model used to assess 5-HT2A receptor agonism in the central nervous system. Although 1H-Indazol-6-ol, 1-(2-aminopropyl)- is designed to be peripherally acting, evaluation in such models can confirm its limited central activity. The primary research article mentions the availability of mouse head-twitch response data in its supporting information, indicating that such studies were conducted. acs.org

Studies on Intraocular Pressure Modulation in Animal Models

The primary therapeutic goal for 1H-Indazol-6-ol, 1-(2-aminopropyl)- is the reduction of intraocular pressure. In conscious ocular hypertensive cynomolgus monkeys with a baseline IOP of 41.8 ± 3.8 mmHg, the compound produced a 33 ± 3% reduction in IOP six hours after administration. arvojournals.org This translates to an absolute reduction of approximately 13 mmHg. nih.gov These findings highlight the compound's significant potential as an ocular hypotensive agent.

Table 3: In Vivo Ocular Hypotensive Efficacy of 1H-Indazol-6-ol, 1-(2-aminopropyl)- (as AL-34662)

| Animal Model | Baseline IOP (mmHg) | IOP Reduction (%) | Absolute IOP Reduction (mmHg) | Time Point |

| Conscious Ocular Hypertensive Cynomolgus Monkey | 41.8 ± 3.8 | 33 ± 3 | ~13 | 6 hours post-dose |

Data sourced from May et al. (2006) and Sharif et al. (2006). nih.govarvojournals.org

Analytical and Characterization Methodologies in 1h Indazol 6 Ol, 1 2 Aminopropyl Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the precise molecular structure of 1H-Indazol-6-ol, 1-(2-aminopropyl)-. These techniques provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 1H-Indazol-6-ol, 1-(2-aminopropyl)-, both ¹H and ¹³C NMR spectra provide critical data for confirming the arrangement of its atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 1H-Indazol-6-ol, 1-(2-aminopropyl)- fumarate (B1241708), recorded in deuterated methanol (B129727) (CD₃OD), displays characteristic signals that correspond to each unique proton in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Indazole-H3 | 8.01 | s | |

| Indazole-H7 | 7.54 | d | 8.8 |

| Indazole-H4 | 7.01 | d | 2.1 |

| Indazole-H5 | 6.75 | dd | 8.8, 2.2 |

| Fumarate | 6.69 | s | |

| CH₂ (aminopropyl) | 4.45 | dd | 14.5, 8.3 |

| CH₂ (aminopropyl) | 4.38 | dd | 14.5, 6.4 |

| CH (aminopropyl) | 3.65 | m | |

| CH₃ (aminopropyl) | 1.28 | d | 6.6 |

s = singlet, d = doublet, dd = doublet of doublets, m = multiplet

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The spectrum for 1H-Indazol-6-ol, 1-(2-aminopropyl)- fumarate in CD₃OD shows the following key resonances:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Indazole-C7a | 156.4 |

| Indazole-C3a | 141.0 |

| Indazole-C6 | 135.8 |

| Indazole-C3 | 135.1 |

| Fumarate | 123.0 |

| Indazole-C5 | 114.2 |

| Indazole-C7 | 110.3 |

| Indazole-C4 | 97.4 |

| CH₂ (aminopropyl) | 52.1 |

| CH (aminopropyl) | 48.0 |

| CH₃ (aminopropyl) | 17.1 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of 1H-Indazol-6-ol, 1-(2-aminopropyl)-. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the molecular formula. For the fumarate salt of the compound, the analysis would be performed on the free base.

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 192.1186 | 192.1182 |

The observed mass is consistent with the protonated molecule of 1H-Indazol-6-ol, 1-(2-aminopropyl)-, confirming its elemental composition of C₁₀H₁₄N₃O.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While specific IR data for 1H-Indazol-6-ol, 1-(2-aminopropyl)- is not detailed in the primary literature, a typical IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H stretch (phenol) | 3200-3600 (broad) |

| N-H stretch (amine) | 3300-3500 (medium) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=C stretch (aromatic) | 1450-1600 |

| C-N stretch | 1000-1350 |

| C-O stretch (phenol) | 1200-1260 |

Chromatographic Methods for Purity and Isolation

Chromatographic techniques are essential for the purification of 1H-Indazol-6-ol, 1-(2-aminopropyl)- and for the assessment of its purity. The synthesis of this compound involves multiple steps, and chromatography is used to separate the desired product from starting materials, byproducts, and other impurities.

High-performance liquid chromatography (HPLC) is a standard method for determining the purity of the final compound. While the specific conditions used for the purity analysis of 1H-Indazol-6-ol, 1-(2-aminopropyl)- are not publicly detailed, a typical reverse-phase HPLC method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The purity is determined by integrating the peak area of the main compound and any impurities detected by a UV detector at an appropriate wavelength. For the reported synthesis, the final product was obtained with a purity of 99.7%.

Advanced Characterization Techniques for Biological Systems

To understand the biological activity of 1H-Indazol-6-ol, 1-(2-aminopropyl)-, advanced techniques are necessary to study its interaction with its molecular target.

Quantitative Autoradiography for Receptor Localization (if applicable without human data)

Quantitative autoradiography is a powerful technique used to visualize and quantify the distribution of radiolabeled ligands bound to receptors in tissue sections. In the context of 1H-Indazol-6-ol, 1-(2-aminopropyl)-, a radiolabeled version of the compound or a competing radioligand could be used to map the location of 5-HT2 receptors in non-human animal tissues, such as brain or ocular tissues. This technique would involve incubating tissue slices with the radioligand, followed by washing to remove unbound ligand. The tissue sections are then exposed to a film or a phosphor imaging screen, which captures the radioactive decay, revealing the density and distribution of the receptors. This methodology allows for a detailed anatomical localization of the target receptors, providing insights into the potential sites of action of the compound. However, specific studies employing quantitative autoradiography with 1H-Indazol-6-ol, 1-(2-aminopropyl)- have not been reported in the available scientific literature.

Advanced Research Avenues and Future Perspectives for 1h Indazol 6 Ol, 1 2 Aminopropyl

Exploration of Broader Therapeutic Applications Beyond Primary Indications

While the primary therapeutic target for 1H-Indazol-6-ol, 1-(2-aminopropyl)- has been glaucoma, its mechanism as a potent 5-HT2 receptor agonist suggests a much wider potential therapeutic landscape. nih.gov The diverse physiological roles of serotonin (B10506) receptors, particularly the 5-HT2 family, open up several avenues for investigation.

Metabolic Diseases: The serotonin network, both centrally and peripherally, is a key regulator of energy metabolism and feeding signals. nih.gov Peripheral serotonin has been shown to influence hepatic expression of fibroblast growth factor-21 (FGF21), a significant player in metabolic diseases like obesity, insulin (B600854) resistance, and non-alcoholic fatty liver disease (NAFLD). nih.gov Exploring the effect of a peripherally acting 5-HT2 agonist like 1H-Indazol-6-ol, 1-(2-aminopropyl)- on these pathways could uncover novel treatments for metabolic syndrome and type 2 diabetes. nih.gov

Pain and Inflammation: Serotonin is a known mediator in pain and inflammation. researchgate.netnih.gov Activation of 5-HT2 receptors in the spinal cord's dorsal horn has been shown to produce antiallodynic effects, suggesting a role in suppressing neuropathic pain. nih.gov Furthermore, peripheral serotonin is involved in the inflammatory response. nih.govfrontiersin.org Given that 1H-Indazol-6-ol, 1-(2-aminopropyl)- was designed to be peripherally acting to avoid CNS side effects, it is a prime candidate for investigating localized, non-central analgesic and anti-inflammatory effects. nih.gov

Immunomodulation: Serotonin can act as a regulator of both the innate and adaptive immune systems by binding to 5-HT receptors on immune cells. frontiersin.org It has been implicated in modulating the secretion of pro-inflammatory cytokines. frontiersin.org Research into the specific effects of 5-HT2 agonism by this compound on immune cell function could lead to applications in treating chronic inflammatory or autoimmune conditions.

Development of Novel Indazole Analogues with Enhanced Specificity or Modified Pharmacokinetic Profiles

The development of 1H-Indazol-6-ol, 1-(2-aminopropyl)- itself arose from a medicinal chemistry campaign to improve upon earlier tryptamine (B22526) analogues that had poor stability or undesirable CNS activity. nih.govnih.gov This same principle can be extended to create a new generation of analogues with further refined properties.

Structure-activity relationship (SAR) studies are crucial in this endeavor. Research on other indazole derivatives has shown that modifications at various positions on the indazole ring can significantly impact potency, selectivity, and pharmacokinetic (PK) profiles. nih.govresearchgate.net

| Modification Strategy | Potential Outcome | Example from Indazole Research |

| Substitution on the Benzene Ring | Altered potency and bioavailability. | Incorporating larger substituents like CF3 on the aryl ring of some indazoles improved degradation efficacy. nih.gov |

| Modification of the Aminopropyl Group | Changes in receptor affinity and selectivity. | The initial development of 1H-Indazol-6-ol, 1-(2-aminopropyl)- involved creating a series of 1-(2-aminopropyl)-1H-indazole analogues to optimize activity. nih.gov |

| Alteration of the Indazole Core | Enhanced specificity and novel activities. | Replacing the indazole core with other heterocycles is a common scaffold hopping strategy to find new intellectual property and improved properties. nih.gov |

| Introduction of Lipophilic or Polar Groups | Modified pharmacokinetic profiles (e.g., solubility, cell penetration, metabolism). | Tempering the polarity of lipophilic acids and incorporating 3-fluoroindazole motifs was found to increase oral bioavailability in certain indazole series. nih.gov |

The goal would be to generate analogues with tailored characteristics, such as:

Subtype-Selective Agonists: While the current compound is selective for the 5-HT2 family, developing analogues with high selectivity for a specific subtype (5-HT2A, 5-HT2B, or 5-HT2C) could provide more targeted therapies with fewer side effects. openpr.com

Modified Duration of Action: Altering the PK profile to create either short-acting compounds for acute conditions or long-acting formulations for chronic diseases.

Targeted Delivery: Designing analogues with chemical handles that would allow for conjugation to delivery systems for tissue-specific targeting.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To fully understand the biological impact of 1H-Indazol-6-ol, 1-(2-aminopropyl)-, future research must move beyond single-pathway analysis. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a systems-biology approach to unravel the compound's complete mechanism of action.

The 5-HT2 receptor is a G-protein coupled receptor (GPCR), a vast family of proteins involved in numerous signaling pathways. openpr.comnih.govnih.gov Multi-omics can provide a comprehensive view of how agonism by this specific indazole derivative affects these complex networks.

Proteomics and Phosphoproteomics: Upon activation, GPCRs trigger downstream signaling cascades often involving protein phosphorylation. Proteomic analysis can identify the full spectrum of proteins that interact with the activated 5-HT2 receptor. Phosphoproteomics can map the specific phosphorylation events and downstream kinase activities, providing a detailed signaling blueprint. For instance, proteomics could be used to compare the protein expression profiles in target tissues (like the trabecular meshwork in the eye) before and after treatment to identify all affected cellular pathways. mdpi.com

Transcriptomics: Analyzing changes in gene expression via RNA sequencing would reveal the transcriptional reprogramming induced by the compound. This could uncover long-term adaptive changes in cells, identify compensatory pathways, and reveal potential off-target effects. Studies on other GPCR-targeting drugs have used transcriptomics to identify pathways related to immune signaling and neuroplasticity. neurosciencenews.com

Metabolomics: As the final output of cellular activity, the metabolome provides a functional readout of the physiological state. Metabolomic profiling of cells or biofluids after treatment can identify specific metabolic pathways that are altered. nih.gov For example, given serotonin's link to tryptophan metabolism, metabolomics could precisely quantify how 1H-Indazol-6-ol, 1-(2-aminopropyl)- affects the tryptophan, kynurenine, and serotonin pathways, offering insights into its efficacy and potential side effects. nih.gov

By integrating these datasets, researchers can construct detailed models of the drug's action, identify novel biomarkers for efficacy, and predict potential adverse effects before they are observed clinically. nih.gov

Innovations in Synthetic Strategies for Scalable Production and Diversity-Oriented Synthesis

Advancing the clinical and research prospects of 1H-Indazol-6-ol, 1-(2-aminopropyl)- and its analogues requires robust and flexible synthetic strategies. Future efforts will likely focus on two key areas: scalable production and diversity-oriented synthesis.

Scalable Production: For a compound to be viable as a therapeutic, its synthesis must be efficient, cost-effective, and scalable. Modern synthetic chemistry offers numerous methods for constructing the indazole core, including copper- and palladium-catalyzed C-N coupling and C-H amination reactions. nih.govopenpr.com Future research would involve optimizing these reactions for large-scale synthesis by exploring different catalysts, solvents, and reaction conditions to maximize yield and minimize purification steps. nih.gov One-pot procedures, where multiple reaction steps are carried out in the same vessel, would be particularly valuable for improving efficiency. openpr.com

Diversity-Oriented Synthesis (DOS): To explore the full potential of the indazole scaffold, researchers can employ diversity-oriented synthesis. genome.jppnas.org DOS is a strategy that aims to create large libraries of structurally diverse molecules from a common starting material. genome.jp This approach is ideal for generating novel analogues of 1H-Indazol-6-ol, 1-(2-aminopropyl)- with a wide range of structural and stereochemical variations. pnas.org By applying a series of branching reaction pathways to a key intermediate, a library encompassing multiple distinct molecular skeletons can be produced. biorxiv.org Screening these libraries against a wide range of biological targets could rapidly identify lead compounds for new therapeutic applications far beyond the original scope. genome.jp

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and offers powerful tools to accelerate the development of new indazole-based therapeutics. usi.chnih.govarvojournals.org

Compound Design and Screening: AI/ML models can be trained on existing SAR data from known 5-HT2 agonists and other indazole compounds. These models can then perform high-throughput virtual screening of massive virtual chemical libraries to identify novel candidates with a high probability of being active. usi.ch Furthermore, generative AI models can be used for de novo design, creating entirely new molecular structures optimized for high affinity to the 5-HT2 receptor and favorable drug-like properties. mdpi.com

Property Prediction: A significant challenge in drug development is optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. ML models can be built to predict these properties, as well as potential toxicity, from a molecule's structure alone. arvojournals.org This allows chemists to prioritize the synthesis of compounds that are not only potent but also have a higher likelihood of success in clinical development. For example, an ML model could be used to predict the CNS penetration of new analogues, helping to maintain the peripherally-acting profile of 1H-Indazol-6-ol, 1-(2-aminopropyl)-.

Optimization and Personalization: AI can analyze multi-omics data from patients to identify biomarkers that predict response to a particular drug. neurosciencenews.com In the future, this could lead to personalized medicine approaches where specific indazole analogues are matched to patients who are most likely to benefit. AI algorithms could guide the design of the next generation of analogues to be effective in patient populations that are non-responsive to the initial compound. usi.ch

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-aminopropyl)-1H-indazol-6-ol, and how can purity be optimized?

- Methodology :

- Step 1 : Start with indazole derivatives functionalized at the 6-position. Use reductive alkylation or nucleophilic substitution to introduce the 2-aminopropyl group. For stereochemical control (e.g., (S)-enantiomer), employ chiral catalysts or enantiomerically pure starting materials .

- Step 2 : Purify via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA).

- Step 3 : Validate purity using HPLC (>98%) and confirm structure via H/C NMR (e.g., δ ~8.6 ppm for indazole protons, δ ~3.2 ppm for aminopropyl protons) and high-resolution mass spectrometry (HRMS) .

Q. How is the structural integrity of 1-(2-aminopropyl)-1H-indazol-6-ol confirmed experimentally?

- Analytical Techniques :

- NMR Spectroscopy : Compare observed shifts with literature data (e.g., May et al., 2006: indazole C6-OH proton at δ ~8.6 ppm, aminopropyl NH at δ ~1.5 ppm) .

- X-ray Crystallography : For absolute configuration determination, co-crystallize with a resolving agent (e.g., tartaric acid derivatives) .

- FTIR : Confirm functional groups (e.g., OH stretch ~3400 cm, NH bend ~1600 cm) .

Q. What preliminary biological activities have been reported for this compound?

- Key Findings :

- Acts as a potent 5-HT receptor agonist (EC ~10 nM in receptor binding assays), with selectivity for peripheral over central receptors .

- Demonstrates ocular hypotensive effects in rabbit models (20–30% intraocular pressure reduction at 0.1% topical dosage) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported 5-HT receptor subtype selectivity?

- Experimental Design :

- Assay Selection : Use radioligand competition binding (e.g., H-ketanserin for 5-HT, H-LSD for 5-HT) across transfected HEK293 cells .

- Data Analysis : Calculate values and compare with literature. Address discrepancies by standardizing assay conditions (e.g., buffer pH, temperature) .

- Functional Assays : Measure intracellular calcium flux (FLIPR) to confirm agonist efficacy across subtypes .

Q. What in vivo models are appropriate for evaluating the ocular hypotensive efficacy of this compound?

- Methodology :

- Animal Models : Use normotensive or hypertensive rabbit eyes. Apply 0.1–1% solutions topically; measure intraocular pressure (IOP) via tonometry at 0, 2, 4, 6, and 8 hours post-administration .

- Controls : Include vehicle (PBS) and positive controls (e.g., timolol).

- Histopathology : Assess corneal and retinal toxicity post-treatment .

Q. How can off-target interactions (e.g., lipid signaling pathways) be systematically investigated?

- Approach :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.